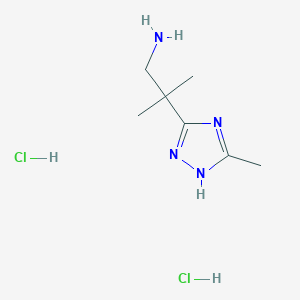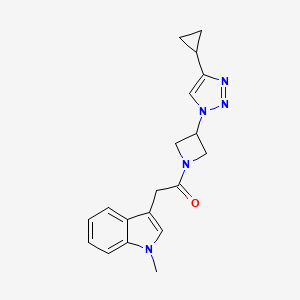![molecular formula C20H23N3O2S B2778793 Methyl [(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate CAS No. 850745-09-4](/img/structure/B2778793.png)
Methyl [(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results . Therefore, a detailed molecular structure analysis cannot be provided.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the search results . Therefore, a detailed chemical reactions analysis cannot be provided.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results . Therefore, a detailed analysis of the physical and chemical properties cannot be provided.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is a focal point of research due to their potential biological activities. Studies have demonstrated various synthetic routes to obtain these compounds, highlighting their reactivity and the possibility of generating a wide range of analogs with diverse functional groups. For instance, the use of enaminones as building blocks has been shown to afford substituted pyrazoles with antitumor and antimicrobial activities, indicating the versatility of these methods in generating pharmacologically relevant molecules (Riyadh, 2011).
Biological Activities
The pharmacological potential of pyrazolo[1,5-a]pyrimidine derivatives is a significant area of interest. These compounds have been evaluated for various activities, including their role as inhibitors of enzymes such as phosphodiesterases, which are implicated in numerous diseases. For example, a study on 6-phenylpyrazolo[3,4-d]pyrimidones revealed their specificity as inhibitors of cGMP-specific phosphodiesterase, with implications for treating hypertension (Dumaitre & Dodic, 1996). Another study highlighted the synthesis of novel compounds with potential anti-inflammatory and antimicrobial properties, underscoring the therapeutic applications of these molecules (Aggarwal et al., 2014).
Structural Analysis and Properties
The structural elucidation of pyrazolo[1,5-a]pyrimidines and their derivatives has contributed to understanding their chemical properties and potential interactions with biological targets. Investigations into the crystal structure and tautomerism of these compounds provide insights into their stability and reactivity, which are crucial for designing molecules with desired biological activities (Portilla et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-13-18(14-9-7-6-8-10-14)19-21-15(20(2,3)4)11-16(23(19)22-13)26-12-17(24)25-5/h6-11H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVUSJKTTXIWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)

![3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide](/img/structure/B2778717.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2778722.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2778723.png)
![[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2778724.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2778725.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2778730.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide](/img/structure/B2778733.png)